Non-Covalent vs. Covalent MLKL Binding Mode: Eliminating Electrophilic Warhead Reactivity
Necrosulfonamide inhibits MLKL through covalent modification of Cys86 via its electrophilic acrylamide group, which introduces potential for irreversible off-target protein labeling . In contrast, the target compound contains a 2-phenoxybenzamide terminus lacking an electrophilic moiety, which is predicted to bind MLKL non-covalently . This distinction is functionally meaningful because covalent inhibitors carry an inherent risk of haptenization and time-dependent, non-equilibrium target engagement that can complicate dose-response interpretation in preclinical assays. Patent data for structurally related non-covalent sulphonamide MLKL inhibitors within the same series demonstrate retained nanomolar cellular necroptosis inhibition without requiring covalent bond formation with MLKL .
| Evidence Dimension | Covalent binding potential to MLKL Cys86 |
|---|---|
| Target Compound Data | No electrophilic warhead; predicted non-covalent binding mode; no intrinsic thiol reactivity |
| Comparator Or Baseline | Necrosulfonamide (CAS 1360614-48-7): contains acrylamide warhead; covalently modifies Cys86 of human MLKL |
| Quantified Difference | Qualitative: covalent (NSA) vs. non-covalent (target compound) binding mechanism. Direct comparative biochemical binding data (Kd, kinact/Ki) for this specific compound vs. NSA are not publicly available. |
| Conditions | Prediction based on chemical structure analysis (absence of electrophilic group). Confirmation requires biochemical binding assays (e.g., ITC, SPR) and cellular washout experiments. |
Why This Matters
For researchers requiring a non-covalent MLKL ligand to avoid irreversible target modification and simplify pharmacodynamic modeling, the target compound is structurally distinct from the covalent standard necrosulfonamide.
- [1] Sun L, Wang H, Wang Z, et al. Mixed lineage kinase domain-like protein mediates necrosis signaling downstream of RIP3 kinase. Cell. 2012;148(1-2):213-227. doi:10.1016/j.cell.2011.11.031. View Source
- [2] PubChem Compound Summary CID 91624088. N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [3] Murphy JM, Lessene G, Czabotar PE, et al. Sulphonamide compounds. U.S. Patent No. 12,583,836. Issued March 24, 2026. View Source
